molecular formula C11H7BrF3NO2 B1414427 Ethyl 2-bromo-6-cyano-4-(trifluoromethyl)benzoate CAS No. 1805186-77-9

Ethyl 2-bromo-6-cyano-4-(trifluoromethyl)benzoate

Cat. No. B1414427
CAS RN: 1805186-77-9
M. Wt: 322.08 g/mol
InChI Key: KBNUDMKCEPZUIC-UHFFFAOYSA-N
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Description

It belongs to the class of trifluoromethylpyridines , which have gained prominence in both agrochemical and pharmaceutical applications. The trifluoromethyl group imparts unique properties to these compounds, making them valuable in various industries .


Synthesis Analysis

The synthesis of Ethyl 2-bromo-6-cyano-4-(trifluoromethyl)benzoate involves several steps. One common approach includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethyl 4-aminobenzoate . The bromination of the pyridine ring and subsequent cyano group introduction lead to the desired product. This synthetic route ensures good yield and straightforward access to the intermediate compound .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzoate ester linked to a pyridine ring. The key features include the trifluoromethyl group at the 4-position of the pyridine ring, the bromo substituent at the 2-position, and the cyano group at the 6-position. These structural elements contribute to its biological activity and physicochemical properties .


Chemical Reactions Analysis

Ethyl 2-bromo-6-cyano-4-(trifluoromethyl)benzoate can participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and cross-coupling reactions. Researchers have explored its reactivity to create novel derivatives with tailored properties .


Physical And Chemical Properties Analysis

  • Toxicity : Caution should be exercised due to potential hazards associated with halogenated compounds .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. In agrochemicals, it may act as a pesticide by disrupting essential metabolic pathways in pests. In pharmaceuticals, it could target specific receptors or enzymes. Further studies are needed to elucidate the precise mechanisms .

Future Directions

Researchers continue to explore the diverse applications of trifluoromethylpyridines. Novel derivatives and improved synthetic routes are likely to emerge, enhancing their utility in crop protection, pharmaceuticals, and other fields .

properties

IUPAC Name

ethyl 2-bromo-6-cyano-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)9-6(5-16)3-7(4-8(9)12)11(13,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNUDMKCEPZUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-6-cyano-4-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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